molecular formula C11H8ClN5O B2955304 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338405-68-8

3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one

Cat. No. B2955304
CAS RN: 338405-68-8
M. Wt: 261.67
InChI Key: PTWARDVGLRWIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one” is a complex organic molecule. It is likely to be a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . Another method involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst .

Scientific Research Applications

Antimicrobial Applications

This compound has been explored for its potential in combating microbial infections. Derivatives of pyrazolo[4,3-c]pyridazinone have shown promising inhibitory activity against Gram-positive bacteria and fungi . The presence of the chlorophenyl group may enhance the compound’s ability to penetrate bacterial cell walls and interact with target sites within the microorganisms.

Anticonvulsant and Muscle Relaxant Properties

Compounds derived from this chemical structure have been synthesized and evaluated for their anticonvulsant activity and muscle relaxant properties . This suggests potential applications in the treatment of neurological disorders such as epilepsy and muscle spasms.

properties

IUPAC Name

3-amino-5-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-6-1-3-7(4-2-6)17-9(18)5-8-10(16-17)11(13)15-14-8/h1-5,14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWARDVGLRWIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=NN3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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